molecular formula C12H11NO3 B8414300 Methyl 2-amino-4-(furan-2-yl)benzoate

Methyl 2-amino-4-(furan-2-yl)benzoate

Cat. No.: B8414300
M. Wt: 217.22 g/mol
InChI Key: JAKOMUKFFJIOKO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(furan-2-yl)benzoate is a benzoate ester derivative featuring an amino group at the 2-position and a furan-2-yl substituent at the 4-position of the benzene ring. Compounds with similar frameworks, such as those bearing furan, pyrazole, or chloro substituents, are frequently investigated for pharmaceutical and agrochemical uses, particularly as adenosine receptor ligands or pesticide intermediates .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-amino-4-(furan-2-yl)benzoate

InChI

InChI=1S/C12H11NO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3

InChI Key

JAKOMUKFFJIOKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Core

The substitution pattern on the benzoate core significantly influences physicochemical and biological properties. Key analogs include:

Methyl 2-chloro-4-(furan-2-yl)benzoate (CAS 1414029-18-7)
  • Structure : Chloro group at 2-position, furan-2-yl at 4-position.
  • Properties : Molecular weight 236.65 g/mol, density 1.263 g/cm³, predicted boiling point 338.3°C .
  • Comparison: The electron-withdrawing chloro group reduces electron density on the benzene ring compared to the amino group in the target compound. This difference likely alters reactivity (e.g., electrophilic substitution) and solubility (chloro derivatives are typically less polar than amino analogs) .
Methyl 2-amino-4-(hydroxymethyl)benzoate (CAS 133728-31-1)
  • Structure: Amino group at 2-position, hydroxymethyl at 4-position.
  • However, the furan moiety may enhance lipophilicity and membrane permeability .
Methyl 2-((methylsulfonyl)amino)benzoate Derivatives
  • Structure: Amino group modified with methylsulfonyl.
  • Synthesis: Involves hydrogenation and sulfonylation steps, as seen in the production of Methyl 2-amino-4-[(methylsulfonyl)amino]benzoate .
  • Comparison: Sulfonyl groups increase molecular weight and stability but may reduce metabolic flexibility compared to unmodified amino groups .

Heterocyclic Additions and Complex Derivatives

Pyrazole- and Pyridine-Containing Benzoates
  • Example : Methyl 4-(5-(furan-2-yl)-4-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzoate (Compound 2 in ).
    • Molecular Weight : 427.13 g/mol.
    • Properties : Higher molecular weight and structural complexity compared to the target compound. The trifluoromethyl group enhances lipophilicity and metabolic resistance .
  • Pyridine Derivatives: Methyl 3-(((6-amino-3,5-dicyano-4-(furan-3-yl)pyridin-2-yl)thio)methyl)benzoate (). Comparison: The pyridine core and dicyano groups introduce strong electron-withdrawing effects, altering electronic properties and binding affinity compared to the simpler benzene core of the target compound .

Physical and Chemical Properties

Solubility and Boiling Points
  • Methyl Benzoate (Simple Alkyl Ester) : Boiling point ~199°C, logP ~1.95.
  • Amino-Substituted Analogs: Amino groups reduce logP (increased polarity) but may lower boiling points due to decreased molecular symmetry .
  • Furan-Substituted Analogs: Predicted boiling points for furan-containing derivatives (e.g., 338°C for Methyl 2-chloro-4-(furan-2-yl)benzoate) suggest increased thermal stability compared to non-aromatic substituents .
Spectroscopic Data
  • NMR Shifts: Amino protons in Methyl 2-amino-4-(furan-2-yl)benzoate would resonate at δ 5.0–6.0 ppm (similar to pyridine derivatives in ), while furan protons typically appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry : HRMS data for furan-containing analogs (e.g., [M+H]+ = 359.1388 in ) align with expected molecular weights for such structures .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) LogP (Predicted)
This compound* C12H11NO3 233.22 Amino, Furan-2-yl ~320–340 1.8–2.2
Methyl 2-chloro-4-(furan-2-yl)benzoate C12H9ClO3 236.65 Chloro, Furan-2-yl 338.3 2.5
Methyl 2-amino-4-(hydroxymethyl)benzoate C9H11NO3 181.19 Amino, Hydroxymethyl N/A 0.9
Pyrazole Derivative (Compound 2, ) C22H16F3N3O3 427.13 Trifluoromethyl, Pyrazole N/A 3.1

*Data inferred from structural analogs.

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